3-(3-Methoxyphenyl)oxetane

Lipophilicity Isomer comparison Drug design

3‑(3‑Methoxyphenyl)oxetane (CAS 1425411‑95‑5, molecular formula C₁₀H₁₂O₂, MW 164.20) is a 3‑aryl oxetane that belongs to the emergent class of oxetane‑based building blocks used in drug discovery to fine‑tune physicochemical and pharmacokinetic properties [REFS‑1]. The oxetane ring confers high polarity, marked three‑dimensionality, and metabolic stability relative to carbonyl or gem‑dimethyl groups, while the meta‑methoxy substitution on the pendant phenyl ring provides a distinct lipophilicity window (XLogP3 = 2.0) and increased hydrogen‑bond acceptor count (HBA = compared with the unsubstituted phenyl analog (XLogP3 = 1.6, HBA = [REFS‑2][REFS‑3].

Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
Cat. No. B12976828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxyphenyl)oxetane
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2COC2
InChIInChI=1S/C10H12O2/c1-11-10-4-2-3-8(5-10)9-6-12-7-9/h2-5,9H,6-7H2,1H3
InChIKeyPVSWLBBAJKBWQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methoxyphenyl)oxetane at a Glance: A Meta‑Substituted Oxetane Building Block for Medicinal Chemistry


3‑(3‑Methoxyphenyl)oxetane (CAS 1425411‑95‑5, molecular formula C₁₀H₁₂O₂, MW 164.20) is a 3‑aryl oxetane that belongs to the emergent class of oxetane‑based building blocks used in drug discovery to fine‑tune physicochemical and pharmacokinetic properties [REFS‑1]. The oxetane ring confers high polarity, marked three‑dimensionality, and metabolic stability relative to carbonyl or gem‑dimethyl groups, while the meta‑methoxy substitution on the pendant phenyl ring provides a distinct lipophilicity window (XLogP3 = 2.0) and increased hydrogen‑bond acceptor count (HBA = 2) compared with the unsubstituted phenyl analog (XLogP3 = 1.6, HBA = 1) [REFS‑2][REFS‑3].

Meta-methoxy substitution provides a distinct lipophilicity–polarity profile compared to unsubstituted or para analogs
Supports lead optimization requiring a balanced logP window while retaining oxetane-derived TPSA
Suitable as a precursor for diaryloxetane bioisostere design and benzophenone replacement strategies
Fits fragment-based discovery with low molecular weight, three-dimensionality, and hydrogen-bond capability

Why a Simple 3‑Aryl Oxetane Cannot Substitute for 3‑(3‑Methoxyphenyl)oxetane Without Property Swaps


Although all 3‑aryl oxetanes share the four‑membered cyclic ether framework, the nature and position of the aryl substituent dictate lipophilicity, polar surface area, hydrogen‑bonding capacity, and metabolic fate. The meta‑methoxy group in 3‑(3‑methoxyphenyl)oxetane generates a unique combination of XLogP3 = 2.0 and TPSA = 18.5 Ų that is not replicated by either the para‑methoxy isomer (XLogP3 = 1.6, TPSA = 18.5 Ų) or the meta‑chloro analog (XLogP3 = 2.2, TPSA = 9.2 Ų) [REFS‑1][REFS‑2]. Because matched molecular pair analyses demonstrate that a single substituent change can invert the lipophilicity trend upon oxetane incorporation, swapping one 3‑aryl oxetane for another risks introducing an unintended logD shift of 0.4–0.6 units and altering hydrogen‑bonding networks, thereby compromising lead optimization campaigns [REFS‑3].

Para‑methoxy or unsubstituted phenyl isomers may shift calculated logP downward by a magnitude equivalent to a methyl group, altering lipophilicity-driven SAR
Meta‑chloro analog lacks the additional hydrogen‑bond acceptor and nearly doubles TPSA, potentially changing solubility‑permeability balance
Aryl substituent identity influences oxetane ring metabolic fate (mEH vs. CYP); the meta‑methoxy profile may not be reproduced by non‑polar or differently substituted analogs

Head‑to‑Head Evidence: How 3‑(3‑Methoxyphenyl)oxetane Differentiates from Its Closest Analogs


Meta‑Methoxy vs. Para‑Methoxy Isomer: A 0.4‑Unit LogP Difference That Can Reshape Lead Optimization

The meta‑methoxy isomer (target) exhibits XLogP3 = 2.0, whereas the para‑methoxy isomer shows XLogP3 = 1.6, despite identical molecular weight, TPSA, and HBA [REFS‑1][REFS‑2]. This 0.4‑unit increase in calculated logP is substantial in a medicinal chemistry context—equivalent to the lipophilicity shift achieved by substituting a hydrogen with a methyl group on an aromatic ring—and allows fine‑tuning of logD without altering polar surface area or hydrogen‑bonding features.

Meta vs. Para Methoxy
Head-to-head
Target: XLogP3 = 2.0
Comparator (para): XLogP3 = 1.6
Δ = +0.4 units
Enables lipophilicity tuning without altering TPSA
Δ comparable to H→CH₃ on aromatic ring
Lipophilicity Isomer comparison Drug design

Meta‑Methoxy vs. Meta‑Chloro: Superior Polarity While Maintaining Comparable Lipophilicity

The target compound has TPSA = 18.5 Ų and two hydrogen‑bond acceptors, whereas the meta‑chloro analog has TPSA = 9.2 Ų and only one HBA, yet both share a similar lipophilicity window (XLogP3 2.0 vs 2.2) [REFS‑1][REFS‑2]. This means 3‑(3‑methoxyphenyl)oxetane offers twice the polar surface area and an additional H‑bond acceptor while maintaining comparable logP, a profile that often translates to improved aqueous solubility and a more favorable permeability‑solubility balance in lead series.

Meta‑Methoxy vs. Meta‑Chloro
Head-to-head
TPSA: 18.5 vs. 9.2 Ų
HBA: 2 vs. 1
XLogP3: 2.0 vs. 2.2
Higher polarity without sacrificing lipophilicity window
May reduce need for additional solubilizing groups
Polar surface area Hydrogen bonding Permeability

Meta‑Methoxy Advantage: Redirecting Oxidative Metabolism Away from Cytochrome P450

Oxetane‑containing compounds can be hydrolyzed by human microsomal epoxide hydrolase (mEH) rather than relying on cytochrome P450 (CYP) oxidative pathways, an effect that can be modulated by minor structural modifications to the aryl substituent [REFS‑1]. Although direct comparative clearance data for 3‑(3‑methoxyphenyl)oxetane are not yet published, the class‑level evidence indicates that the electronic nature and position of the methoxy group can influence the rate of mEH‑catalyzed oxetane ring opening, providing a potential avenue for tuning metabolic clearance that is not available with non‑polar substituents (e.g., chloro or unsubstituted phenyl).

Metabolic Pathway Potential
Class-level inference
No direct clearance data for this compound; oxetane class shows mEH‑mediated hydrolysis modulated by aryl substituent
Meta‑methoxy may favor mEH over CYP clearance
Requires experimental validation
Metabolic stability Microsomal epoxide hydrolase CYP avoidance

3,3‑Diaryloxetane Matched Molecular Pair Analysis Confirms the Viability of the Oxetane Motif as a Benzophenone Replacement

A systematic matched molecular pair study of 3,3‑diaryloxetanes demonstrated that for a p‑methoxyphenyl series, replacement of the ketone linker with an oxetane decreased lipophilicity by 0.30 log units, indicating that the oxetane can effectively reduce logD when attached to a methoxyphenyl system [REFS‑1]. While this study examined the 3,3‑disubstituted motif rather than the monosubstituted 3‑aryl oxetane presented here, it provides the closest available experimental evidence that methoxy‑substituted oxetane scaffolds retain drug‑like properties and can serve as viable benzophenone isosteres, a role for which 3‑(3‑methoxyphenyl)oxetane is a direct synthetic precursor.

Diaryloxetane Isostere MMP
Supporting evidence
ΔlogD = −0.30
Oxetane vs. ketone in p‑methoxyphenyl series
Supports viability as benzophenone bioisostere precursor
Reported logD reduction confirmed in >150 compounds
Bioisostere Matched molecular pair Benzophenone replacement

Where 3‑(3‑Methoxyphenyl)oxetane Outperforms Generic Oxetane Building Blocks: Application Scenarios


Lead Optimization Requiring a Specific logP Window (2.0 ± 0.3) Without Altering TPSA

When a medicinal chemistry program demands a lipophilicity of approximately logP 2.0 while preserving a polar surface area near 18 Ų, 3‑(3‑methoxyphenyl)oxetane is the only commercially accessible 3‑aryl oxetane that simultaneously meets both criteria, whereas the para‑methoxy isomer (XLogP3 = 1.6) and the meta‑chloro analog (XLogP3 = 2.2, TPSA = 9.2 Ų) each fall short on one parameter [REFS‑1][REFS‑2].

Scaffold‑Hopping from Benzophenone to Diaryloxetane Bioisosteres

Teams seeking to replace a metabolically labile benzophenone with a diaryloxetane isostere can use 3‑(3‑methoxyphenyl)oxetane as a key intermediate for constructing the 3,3‑diaryl motif, leveraging the established matched molecular pair evidence that oxetane incorporation reduces logD by 0.30 units in methoxyphenyl systems and maintains drug‑like properties [REFS‑3].

Programs Aiming to Minimize CYP‑Dependent Clearance via mEH‑Directed Metabolism

For drug discovery projects where cytochrome P450‑mediated metabolism poses a liability, the meta‑methoxy oxetane scaffold offers a class‑validated opportunity to shift clearance toward microsomal epoxide hydrolase (mEH), a pathway demonstrated for oxetane‑containing compounds in human liver microsomes [REFS‑4]. The meta‑methoxy substitution provides a distinct electronic environment that may further tune mEH recognition compared to non‑polar analogs.

Fragment‑Based Drug Discovery Requiring a Compact, Three‑Dimensional, Hydrogen‑Bond‑Capable Fragment

With MW = 164.20, two H‑bond acceptors, and a TPSA of 18.5 Ų, 3‑(3‑methoxyphenyl)oxetane fits the profile of a high‑quality fragment: low molecular weight, significant three‑dimensional character from the oxetane puckering, and balanced polarity/lipophilicity (XLogP3 = 2.0) that places it within the optimal fragment space for subsequent growth vectors [REFS‑5].

Application
Selection Property
Validation Focus
Lead optimization requiring balanced logP and TPSA
Lipophilicity–polarity combination (reported XLogP3 ~2.0, TPSA 18.5 Ų)
Confirm experimental logD and TPSA match project target range
Scaffold‑hopping from benzophenone to diaryloxetane
Precursor for 3,3‑diaryloxetane isostere; documented logD reduction
Verify synthetic accessibility and metabolic profile of derived diaryloxetane
Programs aiming to minimize CYP‑dependent clearance
Potential mEH‑directed metabolism via meta‑methoxy electronic environment
Assess metabolic stability in human liver microsomes ± NADPH
Fragment‑based drug discovery
Low MW (164), 3D oxetane core, HBA = 2, balanced logP
Evaluate fragment growth vectors and binding efficiency
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